4-Nitrophenyl trifluoroacetate
Overview
Description
4-Nitrophenyl trifluoroacetate is a chemical compound that is used as a reagent in various organic synthesis reactions. It is known for its role in the synthesis of peptides and as a perfluoroalkanesulfonyl transfer agent. The compound is characterized by the presence of a nitro group and a trifluoroacetate group attached to a phenyl ring.
Synthesis Analysis
The synthesis of 4-nitrophenyl trifluoroacetate involves the use of trifluoroacetate reagents. These reagents are effective in the preparation of active esters of acylamino acids, which are intermediates in peptide synthesis. The trifluoroacetates of phenol derivatives are synthesized and found to be good reagents for ester-exchange reactions in pyridine . Additionally, 4-nitrophenyl triflate, a related compound, is synthesized and used as a perfluoroalkanesulfonyl transfer agent, highlighting the versatility of nitrophenyl compounds with trifluoroacetate groups .
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl trifluoroacetate is not directly discussed in the provided papers. However, related compounds such as 4-nitrophenyl triflate have been studied using computational methods, which can provide insights into the electronic structure and reactivity of the molecule .
Chemical Reactions Analysis
4-Nitrophenyl trifluoroacetate is involved in various chemical reactions. It acts as a substrate in general base-catalyzed aminolysis reactions in aqueous acetonitrile . The compound's reactivity is also demonstrated in the Dakin–West reaction, where it is used to synthesize N-substituted acetamides with trifluoroacetic acid as a catalyst . Furthermore, the related 4-nitrophenyl triflate is used as a transfer agent in selective triflation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl trifluoroacetate are not explicitly detailed in the provided papers. However, the reactivity of the compound in various solvents and under different reaction conditions suggests that it is a versatile reagent in organic synthesis. Its ability to participate in ester aminolysis and act as a transfer agent indicates that it has significant electrophilic character and can be used to introduce trifluoroacetate groups into other molecules .
Scientific Research Applications
Catalysis in Ester Aminolysis
4-Nitrophenyl trifluoroacetate has been utilized in studies focusing on catalysis in ester aminolysis, particularly in the context of base-catalyzed reactions. The catalytic abilities of certain compounds have been correlated with their aqueous pKa values, reflecting the substrate's electrophilicity and the medium's polarity (Neuvonen, 1988).
Hydrolysis Studies
Research has explored the hydrolysis of substituted phenyl trifluoroacetates, including 4-nitrophenyl trifluoroacetate, in water-acetonitrile mixtures. The reaction mechanisms suggest the involvement of multiple water molecules in the transition state and the influence of the leaving group on the rate of reaction (Neuvonen, 1986).
In Organometallic Chemistry
4-Nitrophenyl trifluoroacetate has been studied in the oxidative addition to zerovalent palladium complexes. This research provides insights into different bond cleavage processes and the formation of various palladium complexes (Nagayama, Shimizu, & Yamamoto, 1999).
Photolysis and Environmental Impact
Studies have examined the photolysis of compounds like TFM (3-trifluoromethyl-4-nitrophenol) and its degradation into trifluoroacetic acid. This research is significant in understanding the environmental impact and the role of substituents and pH in these processes (Ellis & Mabury, 2000).
Grafting on Surfaces
4-Nitrophenyl groups, including those from 4-nitrophenyl trifluoroacetate, have been grafted onto carbon and metallic surfaces without electrochemical induction. This finding has potential applications in material science and surface chemistry (Adenier et al., 2005).
Analytical Chemistry Applications
In analytical chemistry, 4-nitrophenyl trifluoroacetate has been utilized as a derivatizing agent for amino acids, demonstrating its utility in chromatographic separation and analysis (Péter, Péter, & Fülöp, 1999).
Fluorescence Studies
Research into acid-responsive fluorescent compounds has involved the use of nitro-group-substituted compounds, including those with a 4-nitrophenyl structure derived from 4-nitrophenyl trifluoroacetate. These studies are important for developing new fluorescent materials (Tateno et al., 2014).
Safety And Hazards
4-Nitrophenyl trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .
properties
IUPAC Name |
(4-nitrophenyl) 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOIBTLTZWOAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060960 | |
Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl trifluoroacetate | |
CAS RN |
658-78-6 | |
Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl trifluoroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909 | |
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Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITROPHENYL TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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